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molecular formula ClO4- B079767 Perchlorate CAS No. 14797-73-0

Perchlorate

Cat. No. B079767
M. Wt: 99.45 g/mol
InChI Key: VLTRZXGMWDSKGL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05952073

Procedure details

Dye D6 of formula III wherein R1 =n--C4H9, R2 =n--C3H7, n=2, and X=Ni(CN)4-2, was prepared by Method IA, using 5.0 g of the dye perchlorate dissolved in 300 ml of methanol and 50 ml water to which was added with boiling a solution of 12 g of potassium tetracyanonickelate in 50 ml water, which after boiling for 10 minutes, cooling and addition of 200 ml water, yielded 4.8 g of the dye tetracyanonickelate upon filtration. The presence of the dye cation component was confirmed by the visible absorption band characteristics of the dye (λmax, half-bandwidth and band shape), which were identical to those of the parent perchlorate dye. (λmax =672 nm; εmax =206,300 1 mol-1 cm-1 in dichloromethane).
[Compound]
Name
D6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Ni(CN)4-2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
potassium tetracyanonickelate
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl([O-])(=O)(=O)=O.[C-:6]#[N:7].[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Ni+2:16]>CO.O>[C-:6]#[N:7].[C-:6]#[N:7].[C-:6]#[N:7].[C-:6]#[N:7].[Ni+2:16] |f:1.2.3.4.5.6.7,10.11.12.13.14|

Inputs

Step One
Name
D6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
formula III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Ni(CN)4-2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
Cl(=O)(=O)(=O)[O-]
Step Three
Name
potassium tetracyanonickelate
Quantity
12 g
Type
reactant
Smiles
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Ni+2]
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ni+2]
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: CALCULATEDPERCENTYIELD 236.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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